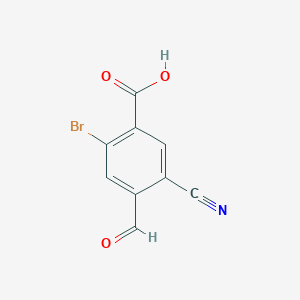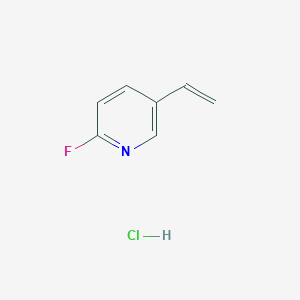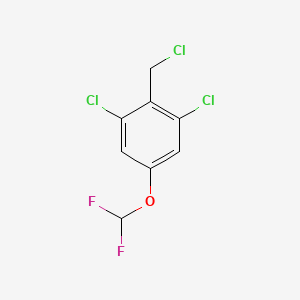
2,4-Dichloro-5-(difluoromethoxy)benzoic acid
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O3. It is known for its use as a herbicide, particularly in agriculture to control broadleaf weeds. This compound has been widely utilized since its introduction in the 1960s and remains one of the most commonly used herbicides globally.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 3-chloro-4-fluoroaniline with diazonium salts, followed by chlorination, acetylation, and oxidation . The reaction conditions often involve the use of reagents such as ethanol, acetic anhydride, and hydrochloric acid, with the process being carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chemical reactors and continuous flow systems helps in scaling up the production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds, contributing to increased crop yields and reduced competition from unwanted plants.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound disrupts various cellular processes, including protein synthesis, cell wall formation, and nutrient transport.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2,4-Dichloro-5-methoxybenzoic acid
Uniqueness
2,4-Dichloro-5-(difluoromethoxy)benzoic acid is unique due
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-4-2-5(10)6(15-8(11)12)1-3(4)7(13)14/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYLDHQPBRBOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1410647.png)










